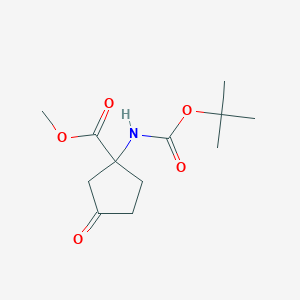![molecular formula C13H13NO4S B1423868 Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-72-3](/img/structure/B1423868.png)
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
Overview
Description
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate, also known as MTPA, is a synthetic compound that is used in a variety of scientific applications. MTPA has been studied extensively in the fields of organic chemistry, pharmacology, and biochemistry due to its unique properties and potential applications.
Scientific Research Applications
Antibacterial Agents
The core structure of Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is similar to that of 4-hydroxy-2-quinolones, which are known for their antibacterial properties . The presence of a sulfur atom in the thienylmethyl group may enhance these properties, making this compound a potential candidate for developing new antibacterial agents.
Anti-Inflammatory Medications
Derivatives of 4-hydroxy-2-quinolones have demonstrated anti-inflammatory activities . By modifying the ester and amide groups, researchers can synthesize various derivatives of Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate to evaluate their effectiveness as anti-inflammatory medications.
Antimalarial Drugs
The quinolone class, to which this compound is structurally related, has been used in the synthesis of antimalarial drugs . The compound’s potential to act as an intermediate in synthesizing new antimalarial agents could be explored further.
Synthesis of Heterocycles
This compound can serve as a precursor in the synthesis of various heterocyclic compounds . These heterocycles are essential in pharmaceutical chemistry for creating drugs with diverse therapeutic effects.
Crystallographic Studies
The compound’s structure allows for crystallographic studies to understand better the molecular interactions and stability of similar compounds . This is crucial for designing drugs with optimal pharmacokinetic and pharmacodynamic properties.
Synthetic Methodology Research
The compound’s unique structure offers opportunities for synthetic chemists to develop novel synthetic methodologies . These methods could be applied to create complex molecules more efficiently, which is valuable in drug discovery and development.
properties
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-(thiophen-2-ylmethyl)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-18-12(16)7-10-11(15)4-5-14(13(10)17)8-9-3-2-6-19-9/h2-6,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZYWDGQBRICIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)











![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)